Norbiotinamine Hydrochloride: A Technical Guide for Researchers
Norbiotinamine Hydrochloride: A Technical Guide for Researchers
Introduction
Norbiotinamine hydrochloride is a versatile chemical reagent primarily utilized in bioconjugation and molecular biology as a biotin analog. Unlike biotin, which contains a carboxylic acid moiety, norbiotinamine possesses a primary amine. This structural difference allows for its conjugation to carboxylic acid groups, resulting in the formation of an "inverse" amide linkage compared to the linkage formed when biotin is coupled to an amine. This unique reactivity makes it a valuable tool for labeling molecules with biotin, creating probes for affinity assays, and synthesizing novel bioconjugates.
This technical guide provides an in-depth overview of Norbiotinamine hydrochloride, including its chemical and physical properties, a detailed synthesis protocol, and its primary applications in research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Norbiotinamine hydrochloride is presented in Table 1.
| Property | Value |
| Chemical Name | (3aS,4S,6aR)-4-(4-aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one hydrochloride |
| Synonyms | Norbiotinamine HCl |
| CAS Number | 160385-86-4 |
| Molecular Formula | C₉H₁₈ClN₃OS |
| Molecular Weight | 251.77 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Purity | Typically >96% |
| SMILES | Cl.[H][C@]1(--INVALID-LINK--SC1">C@([H])N2)NC2=O |
Synthesis of Norbiotinamine Hydrochloride
The synthesis of Norbiotinamine and its subsequent conversion to the hydrochloride salt was first described by Szalecki in 1996.[1] The following is a detailed experimental protocol based on this foundational work.
Experimental Protocol: Synthesis of Norbiotinamine
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Materials:
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Starting material (as described in the original synthesis)
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Appropriate solvents (e.g., methanol, ethanol)
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Reagents for reduction (e.g., a suitable reducing agent)
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Reagents for deprotection
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Hydrochloric acid (for salt formation)
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Procedure:
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Step 1: Synthesis of the Precursor. The synthesis begins with a multi-step process to construct the core bicyclic ring system with the protected amine side chain. Detailed reaction conditions, including stoichiometry, temperature, and reaction times, are critical and should be followed as outlined in the primary literature.
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Step 2: Reduction. A key step involves the reduction of a functional group to form the amine precursor. This is typically carried out using a standard reducing agent in an appropriate solvent. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
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Step 3: Deprotection. The protecting group on the primary amine is removed under specific conditions to yield Norbiotinamine.
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Step 4: Formation of the Hydrochloride Salt. The resulting Norbiotinamine free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate Norbiotinamine hydrochloride.
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Purification: The final product is purified by recrystallization or chromatography to achieve high purity.
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Characterization:
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The structure and purity of the synthesized Norbiotinamine hydrochloride should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
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Note: The full experimental details, including specific reagents, solvents, and reaction conditions, are proprietary to the original publication and are not fully available in the public domain. Researchers should consult the original paper by Szalecki (1996) for the complete, detailed protocol.[1]
Applications in Research
The primary utility of Norbiotinamine hydrochloride lies in its ability to act as a biotinylating agent for molecules containing carboxylic acid groups.
Formation of "Inverse" Amide Linkages
Norbiotinamine can be coupled with the carboxylic acid group of amino acids or other molecules to create what are referred to as "inverse peptides" or inverse bioconjugates.[2][3] In a typical biocytin (biotin-lysine) conjugate, the amide bond is formed between the carboxylic acid of biotin and the epsilon-amino group of lysine. When using Norbiotinamine, the amide bond is formed between the primary amine of Norbiotinamine and a carboxylic acid on the target molecule, thus inverting the orientation of the amide linkage.[2]
Experimental Protocol: General Coupling of Norbiotinamine to a Carboxylic Acid
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Materials:
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Norbiotinamine hydrochloride
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A molecule containing a carboxylic acid group (e.g., a protein, a peptide, or a small molecule)
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A coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide], HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid])
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An amine base (e.g., N,N-Diisopropylethylamine, DIEA)
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Anhydrous aprotic solvent (e.g., Dimethylformamide, DMF)
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Procedure:
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Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.
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Add the coupling agent and an amine base to activate the carboxylic acid.
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Add Norbiotinamine hydrochloride to the reaction mixture.
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Allow the reaction to proceed at room temperature for several hours to overnight.
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Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS).
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Upon completion, the reaction mixture is worked up, and the biotinylated product is purified, typically by chromatography.
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Creation of Biotinylated Probes
Norbiotinamine hydrochloride is a valuable building block for the synthesis of biotinylated probes for use in affinity-based assays such as Western blotting, ELISA, and pull-down experiments. For example, it has been used in the design and synthesis of a cellularly stable and detectable biotinylated fumagillin probe to study its interaction with its target protein, methionine aminopeptidase 2 (MetAP2).
Visualizing Workflows and Concepts
To better illustrate the synthesis and application of Norbiotinamine hydrochloride, the following diagrams are provided.
Caption: Conceptual workflow for the synthesis of Norbiotinamine hydrochloride.
Caption: General workflow for coupling Norbiotinamine to a carboxylic acid.
Caption: Experimental workflow for using a Norbiotinamine-based probe.
Conclusion
Norbiotinamine hydrochloride is a key reagent for researchers in chemistry and biology who require a method for biotinylating molecules at carboxylic acid sites. Its ability to form an "inverse" amide bond expands the toolkit for bioconjugation, enabling the synthesis of novel probes and labeled compounds. While the detailed synthesis protocol remains within the primary literature, the conceptual framework and application protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this versatile compound.
